(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1354941-33-5
VCID: VC8069760
InChI: InChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)11-9-14-10-12-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b11-9+
SMILES: CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol

(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 1354941-33-5

Cat. No.: VC8069760

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one - 1354941-33-5

Specification

CAS No. 1354941-33-5
Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
IUPAC Name (E)-1-(2-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)11-9-14-10-12-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b11-9+
Standard InChI Key YZGMOPIBFYELEU-PKNBQFBNSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
SMILES CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Canonical SMILES CC1=CC=CC=C1C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a central propenone backbone connected to a 2-methylphenyl group and a 2,3,4-trimethoxyphenyl group. Key physicochemical data include:

PropertyValueSource
CAS Number1354941-33-5
Molecular FormulaC₁₉H₂₀O₄
Molecular Weight312.4 g/mol
IUPAC Name(E)-1-(2-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
InChI KeyYZGMOPIBFYELEU-PKNBQFBNSA-N

The trans (E) configuration is confirmed by crystallographic studies, which highlight the planar geometry of the α,β-unsaturated system.

Synthesis and Purification

The compound is synthesized via the Claisen-Schmidt condensation reaction, a classic method for chalcone preparation. Key steps include:

  • Reactants:

    • 2-Methylbenzaldehyde (aromatic aldehyde)

    • 2,3,4-Trimethoxyacetophenone (ketone)

  • Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Solvent: Ethanol or methanol

    • Temperature: Room temperature to 60°C

  • Purification:

    • Recrystallization or column chromatography to isolate the trans isomer .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ValueImpact on Yield
Base Concentration10% NaOH (w/v)Maximizes enolate formation
Reaction Time4–6 hoursEnsures complete condensation
Solvent ChoiceEthanolFacilitates nucleophilic attack
CompoundTargetMechanismIC₅₀ (μM)Source
(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-oneHypotheticalTubulin inhibition/p53 activationN/A
CHO27 (3,4,5-trimethoxy derivative)Prostate cancer cellsp53-dependent apoptosis0.5–1.0

Antioxidant and Anti-Inflammatory Properties

The electron-donating methoxy groups enhance radical scavenging capacity, a property shared with related chalcones .

Structure-Activity Relationship (SAR)

The compound’s substituents influence bioactivity:

  • 2-Methylphenyl group: Enhances lipophilicity, improving membrane permeability.

  • 2,3,4-Trimethoxyphenyl group: Increases electron density, facilitating interactions with biological targets (e.g., colchicine-binding sites) .

Key SAR Observations

ModificationImpactExample
Trimethoxy at positions 2,3,4Optimizes electronic and spatial fitMatches colchicine’s subcavity
Methyl at para positionBalances hydrophobicity and reactivityEnhances metabolic stability

Applications and Future Directions

Challenges and Opportunities

  • Synthetic scalability: Current methods require optimization for industrial production.

  • Target validation: High-throughput screening to identify specific molecular targets.

Citations:

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